1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione
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Overview
Description
1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione is a heterocyclic compound with a unique structure that combines a cyclopropyl group and a tetrahydropyrano ring fused to an imidazole core
Preparation Methods
The synthesis of 1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and controlled reaction environments .
Chemical Reactions Analysis
1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopropyl-containing compounds: The presence of the cyclopropyl group imparts unique steric and electronic properties, distinguishing it from other compounds without this group.
Tetrahydropyrano-fused compounds: These compounds have similar ring structures but may differ in their functional groups, affecting their reactivity and applications.
Properties
IUPAC Name |
1-cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c13-9-10-7-5-12-4-3-8(7)11(9)6-1-2-6/h6H,1-5H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXJRLGQKKDFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(COCC3)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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